2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile
Description
Properties
IUPAC Name |
2-[(E)-(4-chlorophenyl)methylideneamino]-5-phenylfuran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O/c19-16-8-6-13(7-9-16)12-21-18-15(11-20)10-17(22-18)14-4-2-1-3-5-14/h1-10,12H/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCRGNKZTGXYRX-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile typically involves the condensation reaction between 4-chlorobenzaldehyde and 5-phenyl-3-furonitrile in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further improve the reproducibility and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The electronic and steric effects of substituents on the phenyl ring significantly influence the compound’s properties. Key analogs include:
*Estimated based on similar Schiff base syntheses in ; †Predicted via analog data.
- Electronic Effects : The 4-chloro group is electron-withdrawing, enhancing the electrophilicity of the imine bond compared to the electron-donating 4-methoxy group. This difference impacts reactivity in nucleophilic additions or catalytic applications.
- Solubility: The nitro analog (higher polarity due to -NO₂) may exhibit lower solubility in organic solvents than the chloro or methoxy derivatives.
- Thermal Stability: The sulfonamide derivative with a 4-Cl substituent shows a high melting point (226–227°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding), which may be less pronounced in the furonitrile due to reduced hydrogen-bonding capacity.
Structural and Spectroscopic Insights
- NMR Data : For the sulfonamide analog (4-Cl), ¹H-NMR shows aromatic proton shifts at δ 7.2–8.1 ppm, while the imine proton appears at δ 8.3–8.5 ppm . The target compound’s nitrile group would likely produce a ¹³C-NMR signal near δ 115–120 ppm.
Biological Activity
The compound 2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan ring, which is known for its reactivity and biological significance, particularly in the development of pharmaceuticals.
Antimicrobial Activity
Recent studies have indicated that derivatives containing furan moieties exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
| Compound | Target Organism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | E. coli | 15 | 32 |
| This compound | S. aureus | 18 | 16 |
These results suggest that this compound could serve as a lead structure for developing new antimicrobial agents.
Antiviral Activity
The antiviral potential of this compound has also been explored, particularly against human adenovirus (HAdV). A series of analogues were tested, revealing that certain modifications enhanced their efficacy. For example, compounds with similar structural features demonstrated sub-micromolar potency against HAdV, indicating that the furan moiety may play a crucial role in viral inhibition by interfering with viral replication processes.
Study on Antiviral Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of furan-based compounds, including derivatives of this compound. The study reported that one derivative exhibited an IC50 value of 0.27 µM against HAdV with minimal cytotoxicity (CC50 = 156.8 µM) . This highlights the potential for further development into therapeutic agents for viral infections.
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the presence of the chlorophenyl group significantly enhances the biological activity of these compounds. Modifications to the furan ring and substitution patterns on the phenyl groups were found to correlate with increased potency against both bacterial and viral targets .
Q & A
Q. What validation steps ensure crystallographic data reliability when structural models conflict with spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
